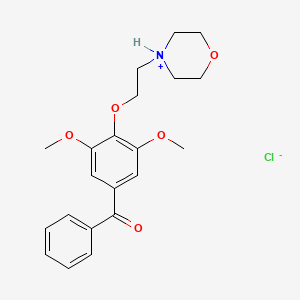![molecular formula C38H22O16 B15342852 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is a complex organic compound characterized by its multiple carboxylic acid groups attached to a benzene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using strong oxidizing agents such as nitric acid (HNO3) under controlled conditions.
Hydrothermal Reaction: The intermediate product is subjected to a hydrothermal reaction in a Teflon-lined autoclave at elevated temperatures (around 170°C) for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Oxidation: Using large reactors for the oxidation step to convert methyl groups to carboxylic acids.
Continuous Hydrothermal Processing: Employing continuous flow reactors for the hydrothermal reaction to increase efficiency and yield.
Automated Purification: Utilizing automated filtration and drying systems to handle large volumes of product.
Chemical Reactions Analysis
Types of Reactions
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce more functional groups.
Reduction: Reduction reactions can convert carboxylic acids to alcohols or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Further oxidized carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Biology: Potential use in the development of drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid primarily involves its ability to form stable complexes with metal ions. These complexes can then be used to create metal-organic frameworks (MOFs) with specific properties. The molecular targets and pathways involved include:
Metal Coordination: The carboxylic acid groups coordinate with metal ions to form stable frameworks.
Porosity and Surface Area: The resulting MOFs have high porosity and surface area, making them suitable for applications in gas storage and separation.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: Similar structure but with fewer carboxylic acid groups.
1,3,5-tris(3,5-dicarboxyphenyl)benzene: Similar structure with different substitution patterns.
1,3,5-tris(4-aminophenyl)benzene: Contains amino groups instead of carboxylic acids.
Uniqueness
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its multiple carboxylic acid groups, which enhance its ability to form stable and highly porous metal-organic frameworks. This makes it particularly valuable for applications requiring high surface area and specific chemical functionalities .
Properties
Molecular Formula |
C38H22O16 |
|---|---|
Molecular Weight |
734.6 g/mol |
IUPAC Name |
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C38H22O16/c39-31(40)19-1-15(2-20(9-19)32(41)42)27-13-29(17-5-23(35(47)48)11-24(6-17)36(49)50)30(18-7-25(37(51)52)12-26(8-18)38(53)54)14-28(27)16-3-21(33(43)44)10-22(4-16)34(45)46/h1-14H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
InChI Key |
QEDFARDYOPDQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



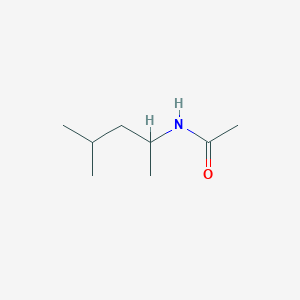
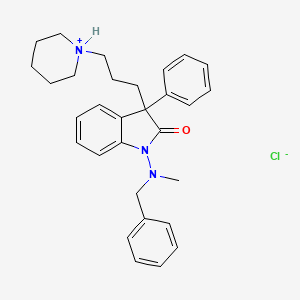
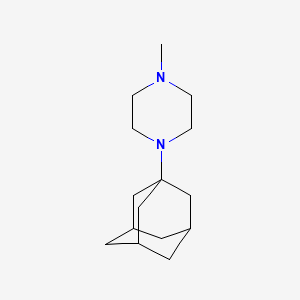
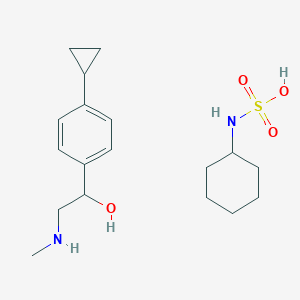
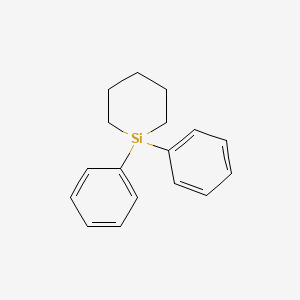
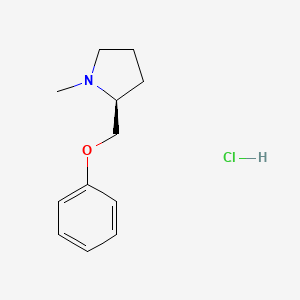
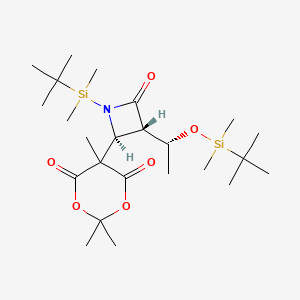
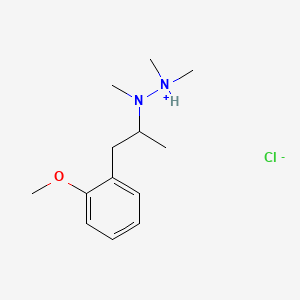
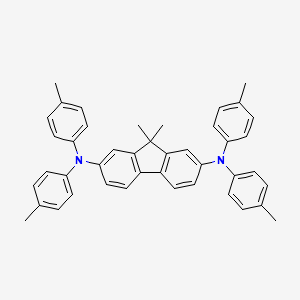


![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
